Cas no 28859-96-3 (N,N,2,5-tetramethylbenzene-1-sulfonamide)

N,N,2,5-tetramethylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- AKOS001429761
- Z45527569
- N,N,2,5-tetramethylbenzenesulfonamide
- N,N,2,5-tetramethylbenzene-1-sulfonamide
- 28859-96-3
- EN300-1663281
- Benzenesulfonamide, N,N,2,5-tetramethyl-
-
- インチ: 1S/C10H15NO2S/c1-8-5-6-9(2)10(7-8)14(12,13)11(3)4/h5-7H,1-4H3
- InChIKey: LLGUBNPYANMOBH-UHFFFAOYSA-N
- ほほえんだ: S(C1C=C(C)C=CC=1C)(N(C)C)(=O)=O
計算された属性
- せいみつぶんしりょう: 213.08234989g/mol
- どういたいしつりょう: 213.08234989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 279
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 45.8Ų
じっけんとくせい
- 密度みつど: 1.137±0.06 g/cm3(Predicted)
- ふってん: 326.4±52.0 °C(Predicted)
- 酸性度係数(pKa): -4.72±0.70(Predicted)
N,N,2,5-tetramethylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1663281-5.0g |
N,N,2,5-tetramethylbenzene-1-sulfonamide |
28859-96-3 | 95% | 5g |
$743.0 | 2023-06-04 | |
Enamine | EN300-1663281-0.1g |
N,N,2,5-tetramethylbenzene-1-sulfonamide |
28859-96-3 | 95% | 0.1g |
$66.0 | 2023-06-04 | |
Enamine | EN300-1663281-0.25g |
N,N,2,5-tetramethylbenzene-1-sulfonamide |
28859-96-3 | 95% | 0.25g |
$92.0 | 2023-06-04 | |
Enamine | EN300-1663281-0.5g |
N,N,2,5-tetramethylbenzene-1-sulfonamide |
28859-96-3 | 95% | 0.5g |
$175.0 | 2023-06-04 | |
Enamine | EN300-1663281-1.0g |
N,N,2,5-tetramethylbenzene-1-sulfonamide |
28859-96-3 | 95% | 1g |
$256.0 | 2023-06-04 | |
Enamine | EN300-1663281-10000mg |
N,N,2,5-tetramethylbenzene-1-sulfonamide |
28859-96-3 | 95.0% | 10000mg |
$1101.0 | 2023-09-21 | |
Enamine | EN300-1663281-100mg |
N,N,2,5-tetramethylbenzene-1-sulfonamide |
28859-96-3 | 95.0% | 100mg |
$66.0 | 2023-09-21 | |
Enamine | EN300-1663281-2500mg |
N,N,2,5-tetramethylbenzene-1-sulfonamide |
28859-96-3 | 95.0% | 2500mg |
$503.0 | 2023-09-21 | |
Enamine | EN300-1663281-5000mg |
N,N,2,5-tetramethylbenzene-1-sulfonamide |
28859-96-3 | 95.0% | 5000mg |
$743.0 | 2023-09-21 | |
1PlusChem | 1P01DWRP-50mg |
N,N,2,5-tetramethylbenzenesulfonamide |
28859-96-3 | 95% | 50mg |
$111.00 | 2024-05-06 |
N,N,2,5-tetramethylbenzene-1-sulfonamide 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
N,N,2,5-tetramethylbenzene-1-sulfonamideに関する追加情報
Introduction to N,N,2,5-tetramethylbenzene-1-sulfonamide (CAS No. 28859-96-3)
N,N,2,5-tetramethylbenzene-1-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 28859-96-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and industrial applications. The structural features of N,N,2,5-tetramethylbenzene-1-sulfonamide make it a promising candidate for various research and development initiatives, particularly in the synthesis of novel drugs and advanced materials.
The molecular structure of N,N,2,5-tetramethylbenzene-1-sulfonamide consists of a benzene ring substituted with four methyl groups at the 2- and 5-positions, along with a sulfonamide functional group at the 1-position. This unique arrangement imparts distinct chemical properties that make it valuable for several applications. The presence of multiple methyl groups enhances the lipophilicity of the molecule, while the sulfonamide group introduces polar characteristics that can influence its solubility and reactivity.
In recent years, there has been growing interest in N,N,2,5-tetramethylbenzene-1-sulfonamide due to its potential role in drug discovery and development. Sulfonamides are widely recognized for their antimicrobial, anti-inflammatory, and anticancer properties. Researchers have been exploring derivatives of sulfonamides to develop new therapeutic agents that can target various diseases more effectively. The structural complexity of N,N,2,5-tetramethylbenzene-1-sulfonamide provides a rich scaffold for medicinal chemists to modify and optimize its pharmacological properties.
One of the most compelling aspects of N,N,2,5-tetramethylbenzene-1-sulfonamide is its versatility in chemical synthesis. The compound can serve as a key intermediate in the preparation of more complex molecules. Its ability to undergo various chemical reactions, such as nucleophilic substitution and condensation reactions, makes it a valuable building block for synthesizing novel sulfonamides with tailored biological activities. This flexibility has opened up new avenues for research in medicinal chemistry and chemical biology.
Recent studies have highlighted the potential applications of N,N,2,5-tetramethylbenzene-1-sulfonamide in materials science. The compound's unique electronic and steric properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers have demonstrated that incorporating N,N,2,5-tetramethylbenzene-1-sulfonamide into polymer matrices can enhance the performance of these devices by improving charge transport properties. This finding underscores the compound's significance beyond pharmaceuticals and opens up possibilities for its use in advanced technological applications.
The synthesis of N,N,2,5-tetramethylbenzene-1-sulfonamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been developed to achieve high yields and purity levels. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only facilitate the production of N,N,2,5-tetramethylbenzene-1-sulfonamide but also provide insights into optimizing other sulfonamide derivatives.
The pharmacological profile of N,N,2,5-tetramethylbenzene-1-sulfonamide is an area of active investigation. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in disease pathways. For instance, researchers have explored its potential as an inhibitor of carbonic anhydrase enzymes, which play a role in conditions such as glaucoma and altitude sickness. Additionally, the sulfonamide moiety's ability to interact with biological targets makes it a promising candidate for developing kinase inhibitors used in cancer therapy.
The solubility profile of N,N,2,5-tetramethylbenzene-1-sulfonamide is another critical factor influencing its applications. Due to its aromatic nature and polar sulfonamide group, the compound exhibits moderate solubility in both organic solvents and water. This balanced solubility makes it suitable for formulation into various drug delivery systems. Researchers are exploring methods to enhance its bioavailability by incorporating it into nanoparticles or micelles that can improve drug absorption and distribution within the body.
In conclusion,N,N,2,5-tetramethylbenzene-1-sulfonamide (CAS No. 28859-96-3) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced materials engineering. Ongoing research continues to uncover new possibilities for this compound's use in addressing global challenges in medicine and technology. As synthetic methodologies advance and our understanding deepens,N,N,2,5-tetramethylbenzene-1-sulfonamide is poised to play an increasingly important role in scientific innovation.
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